Diphenylmethane
Overview
Description
Synthesis Analysis
- Organogold Complexes : Organogold derivatives of diphenylmethane have been synthesized using reactions involving ClAuPPh3 and lithium derivatives. The interaction with dppe forms macrocyclic compounds including an Au...Au bond (Baukova et al., 1997).
- Acidic Ionic Liquids : Diphenylmethane (DPM) synthesis from benzene and benzyl chloride using acidic ionic liquids like (C2H5)3NHCl-AlCl3 showed 100% yield and selectivity under ambient conditions (Cui et al., 2006).
Molecular Structure Analysis
- Diphenylmethane Derivatives : The crystallization of diphenylmethane derivatives shows light-emission enhancement due to molecular packing and hydrogen bonds preventing π–π interactions (Guieu et al., 2013).
Chemical Reactions and Properties
- Chemical Reactions : Studies on diphenyldiazomethane and diphenylmethylene in single 1,1-Diphenylethylene crystals using electron paramagnetic resonance and electron nuclear double resonance have been conducted to understand their chemical reactions (Doetschman & Hutchison, 1972).
Physical Properties Analysis
- Thermodynamic Properties : Measurements for gaseous diphenylmethane include adiabatic heat-capacity calorimetry, vibrating-tube densimetry, and differential-scanning calorimetry. These provide data for standard molar entropies, enthalpies, and Gibbs free energies of formation (Chirico & Steele, 2005).
Chemical Properties Analysis
- Vibrational Spectra : Raman and infrared spectra analyses identify different normal modes of vibration of diphenylmethane. UV absorption spectra consist of two band systems around 220 nm and 270 nm (Mishra et al., 2005).
Scientific Research Applications
Diphenylmethane is utilized by certain bacteria such as Pseudomonas for growth, particularly in its liquid state, facilitating bacterial growth at the aqueous-diphenylmethane interface (Wodzinski & Larocca, 1977).
It has potential as an entrainer in extractive distillation for separating mixtures of 2-methoxyphenol and 1,2-dimethoxybenzene, demonstrating its use in chemical separation processes (Hwang, Lee, & Lin, 2001).
Diphenylmethane is being explored as part of a liquid organic hydrogen carrier (LOHC) system, with studies focusing on its thermophysical properties through experimental determination and molecular simulation (Kerscher et al., 2020).
It's used in the synthesis of dyes, such as diphenylmethane and triphenylmethane dye ethynovinylogues, which absorb light in the near-infrared spectrum (Akiyama et al., 1988).
Diphenylmethane serves as a solvent for extracting polynuclear aromatic hydrocarbons from particulate samples, indicating its utility in analytical chemistry (Renkes et al., 1983).
It forms the basis for bifunctional artificial phosphodiesterases used in catalysis, highlighting its role in synthetic chemistry (Salvio, Mandolini, & Savelli, 2013).
Diphenylmethane derivatives, such as beclobrate and eniclobrate hydrochloride, have been investigated for their lipid-lowering properties in medical research (Thiele, Ahmed, Jahn, & Adrian, 1979).
It plays a role in immunological studies, particularly with the allergen diphenylmethane diisocyanate (MDI) and its reactivity with human albumin, contributing to the understanding of asthma (Wisnewski, Liu, & Redlich, 2010).
Diphenylmethane is involved in the study of photodissociation and photochemistry, as demonstrated in experiments examining its behavior under light exposure (Fujiwara, Yamasaki, Mishima, & Toyomi, 1998).
It has been used in the synthesis of natural products like 5'-hydroxyisoavrainvilleol, a brominated diphenylmethane derivative from the green alga Avrainvillea nigricans with antimicrobial properties (Colon, Guevara, Gerwick, & Ballantine, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYITDELCSZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041891 | |
Record name | Diphenylmethane | |
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Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |
Record name | Benzene, 1,1'-methylenebis- | |
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Record name | Diphenylmethane | |
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Boiling Point |
264.5 °C | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Flash Point |
130 °C, 266 °F (130 °C) (CLOSED CUP) | |
Record name | Diphenylmethane | |
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Solubility |
In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Density |
1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Vapor Density |
5.8 (Air= 1) | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |
Record name | Diphenylmethane | |
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Product Name |
Diphenylmethane | |
Color/Form |
Orthorhombic needles, Long, colorless needles, Liquid | |
CAS RN |
101-81-5 | |
Record name | Diphenylmethane | |
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Record name | 1,1'-Methylenebisbenzene | |
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Record name | Diphenylmethane | |
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Record name | Benzene, 1,1'-methylenebis- | |
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Record name | Diphenylmethane | |
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Record name | Diphenylmethane | |
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Record name | DIPHENYLMETHANE | |
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Record name | 1,1'-METHYLENEBISBENZENE | |
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Melting Point |
25.4 °C | |
Record name | 1,1'-METHYLENEBISBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
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Retrosynthesis Analysis
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